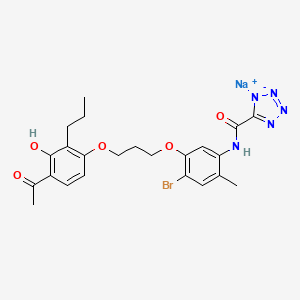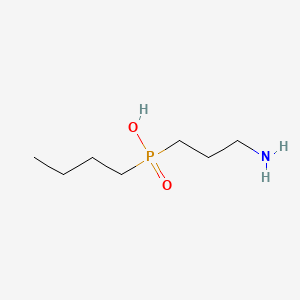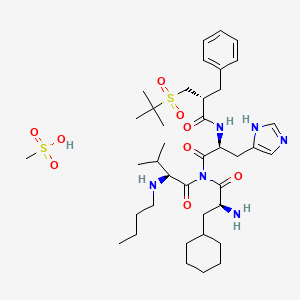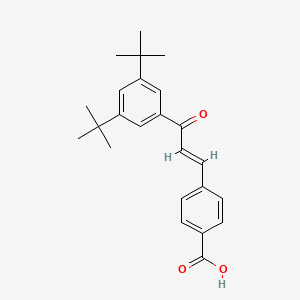
CH 55
Vue d'ensemble
Description
Il se lie avec une forte affinité au récepteur alpha de l'acide rétinoïque (RAR-α) et au récepteur bêta de l'acide rétinoïque (RAR-β), tout en affichant une faible affinité pour la protéine de liaison de l'acide rétinoïque cellulaire (CRABP) . Le Ch 55 est connu pour sa capacité à induire la différenciation dans divers types de cellules, ce qui en fait un composé précieux dans la recherche sur le cancer .
Applications De Recherche Scientifique
Ch 55 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to induce differentiation in cancer cells, particularly in studies involving leukemia and melanoma
Cell Differentiation Studies: It is employed to study the differentiation of various cell types, including embryonic carcinoma cells and fibroblasts.
Retinoid Receptor Studies: This compound is used to investigate the role of retinoic acid receptors in cellular processes and gene expression.
Pharmaceutical Research: It serves as a lead compound for the development of new retinoid-based drugs.
Mécanisme D'action
Target of Action
CH 55, also known as 3,5-Di-tert-butylchalcone, is a synthetic retinoid that primarily targets the Retinoic Acid Receptors (RARs) , specifically RAR-α and RAR-β . These receptors are ligand-dependent transcriptional regulators that play key roles in various biological processes, including development, immunity, organogenesis, and homeostasis .
Mode of Action
This compound binds to RAR-α and RAR-β receptors with high affinity . This binding interaction triggers a series of cellular responses, leading to the differentiation of HL60 cells . This compound displays low affinity for the cellular retinoic acid binding protein (crabp) .
Pharmacokinetics
Pharmacokinetics studies the relationship between a dosage regimen and the plasma drug concentration-time profile . It involves understanding the absorption, distribution, metabolism, and excretion of the drug
Result of Action
The primary result of this compound’s action is the induction of differentiation in HL60 cells . This suggests that this compound could potentially be used in cancer research , as the ability to induce differentiation in cancer cells is a desirable trait for potential anticancer drugs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Ch 55 est synthétisé par une série de réactions chimiques impliquant la condensation du 3,5-di-tert-butylbenzaldéhyde avec l'acide 4-formylbenzoïque . La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium dans un solvant organique comme l'éthanol ou le méthanol. Le mélange réactionnel est chauffé sous reflux pour faciliter la réaction de condensation, ce qui conduit à la formation de this compound .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, avec un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le produit final est purifié par recristallisation ou par des techniques de chromatographie pour obtenir du this compound avec une pureté supérieure à 98 % .
Analyse Des Réactions Chimiques
Types de réactions
Le Ch 55 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des acides carboxyliques correspondants.
Réduction : La réduction du this compound peut conduire à la formation de dérivés d'alcool.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés dans des conditions douces.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Dérivés d'alcool.
Substitution : Divers composés aromatiques substitués.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le cancer : Le this compound est utilisé pour induire la différenciation dans les cellules cancéreuses, en particulier dans les études portant sur la leucémie et le mélanome
Études sur la différenciation cellulaire : Il est utilisé pour étudier la différenciation de divers types de cellules, notamment les cellules de carcinome embryonnaire et les fibroblastes.
Études sur les récepteurs rétinoïques : Le this compound est utilisé pour étudier le rôle des récepteurs de l'acide rétinoïque dans les processus cellulaires et l'expression des gènes.
Recherche pharmaceutique : Il sert de composé chef de file pour le développement de nouveaux médicaments à base de rétinoïdes.
Mécanisme d'action
Le this compound exerce ses effets en se liant avec une forte affinité aux récepteurs alpha de l'acide rétinoïque (RAR-α) et aux récepteurs bêta de l'acide rétinoïque (RAR-β) . Cette liaison conduit à l'activation de ces récepteurs, qui fonctionnent comme des facteurs de transcription pour réguler l'expression des gènes impliqués dans la différenciation cellulaire, la prolifération et l'apoptose . Le this compound inhibe également l'activité de la transglutaminase de type I et augmente les niveaux de sulfate de cholestérol, ce qui contribue à sa capacité à induire la différenciation cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide rétinoïque : Un agoniste naturel des récepteurs de l'acide rétinoïque avec des propriétés de différenciation similaires.
Bexarotène : Un rétinoïde synthétique qui se lie aux récepteurs X rétinoïques (RXRs) et est utilisé dans le traitement du lymphome cutané à cellules T.
Tretinoïne : Un autre rétinoïde synthétique utilisé dans le traitement de l'acné et de la leucémie aiguë promyélocytaire
Unicité du Ch 55
Le this compound est unique en raison de sa forte affinité pour les récepteurs alpha de l'acide rétinoïque (RAR-α) et les récepteurs bêta de l'acide rétinoïque (RAR-β), associée à sa faible affinité pour la protéine de liaison de l'acide rétinoïque cellulaire (CRABP) . Ce profil de liaison sélectif en fait un puissant inducteur de la différenciation cellulaire, en particulier dans les cellules cancéreuses, et un outil précieux dans la recherche sur le cancer .
Propriétés
IUPAC Name |
4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVTBKPJRMLPE-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95906-67-5, 110368-33-7 | |
| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CH55 exert its biological effects?
A1: CH55 primarily exerts its effects by binding to and activating specific nuclear receptors called Retinoic Acid Receptors (RARs). [, , , , ] These receptors act as transcription factors, regulating the expression of various genes involved in cell growth, differentiation, and other cellular processes. [, , ]
Q2: Which RAR subtypes does CH55 preferentially bind to?
A2: CH55 demonstrates a higher binding affinity for RARβ compared to other subtypes like RARα and RARγ. [, , , , ] This selective binding profile contributes to its unique biological activity and potential therapeutic applications.
Q3: Does CH55 interact with Cellular Retinoic Acid Binding Proteins (CRABPs)?
A3: Unlike some other retinoids, CH55 does not bind to CRABPs. [, , ] This characteristic might contribute to its distinct activity profile and potentially overcome some resistance mechanisms observed with other retinoids. [, ]
Q4: What are the downstream effects of CH55 binding to RARs?
A4: CH55, upon binding to RARs, can induce various downstream effects, including:
- Differentiation of Leukemia Cells: CH55 effectively induces the differentiation of human promyelocytic leukemia cells (HL-60) into mature granulocytes. [, , , ] This activity makes it a potential candidate for developing novel leukemia therapies.
- Modulation of Gene Expression: CH55 influences the expression of various genes, including those involved in cell cycle regulation, apoptosis, and immune responses. [, , , ]
- Suppression of c-myc Expression: CH55 has been shown to downregulate c-myc expression in HL-60 cells, potentially contributing to its anti-proliferative effects. []
- Induction of Thrombomodulin and Inhibition of Tissue Factor: CH55 can upregulate thrombomodulin and downregulate tissue factor expression in leukemia and endothelial cells, suggesting potential anticoagulant properties. [, ]
Q5: What is the molecular formula and weight of CH55?
A5: The molecular formula of CH55 is C21H26O2, and its molecular weight is 310.42 g/mol.
Q6: How do structural modifications of CH55 affect its activity?
A6: Research suggests that the bulky tert-butyl groups in the phenyl ring of CH55 are crucial for its high potency in inducing differentiation of HL-60 cells. [, ] Modifications to these groups could significantly alter its binding affinity to RARs and impact its biological activity. [, ]
Q7: What in vitro models have been used to study CH55 activity?
A7: Human promyelocytic leukemia cell lines like HL-60 and NB4 have been extensively used to investigate the differentiation-inducing and anti-proliferative effects of CH55. [, , , , ] Other cell lines, including human monoblastic leukemia cells (U937) and human umbilical vein endothelial cells (HUVECs), have also been utilized to examine its effects on specific gene expression and cellular functions. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



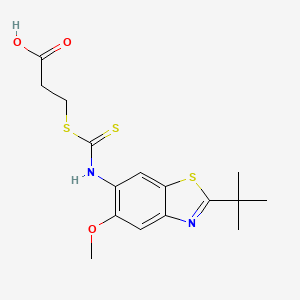
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)


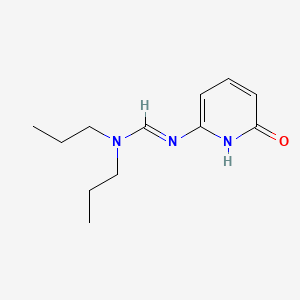
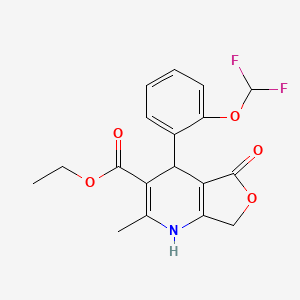
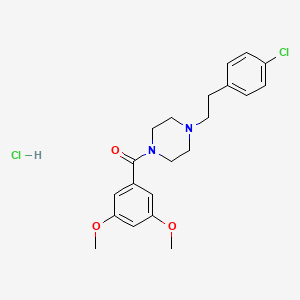
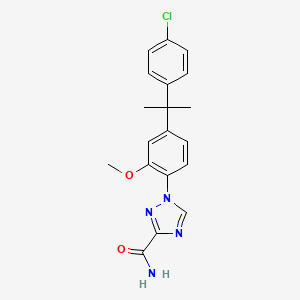
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)
